4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
Description
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 3-bromobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core. This compound is primarily synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For instance, analogous methods involve reacting 4-hydroxy-3-ethoxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like dimethylformamide (DMF) or acetone . The reaction typically proceeds under reflux (80–100°C) for 1–12 hours, followed by purification via column chromatography or recrystallization .
The molecular structure of this compound is characterized by a planar benzaldehyde core, with the 3-bromobenzyl and ethoxy substituents influencing electronic properties (e.g., electron-withdrawing bromine) and steric bulk. Crystallographic studies of related compounds (e.g., 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde) reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 14.275 Å, b = 11.791 Å, c = 8.731 Å, and β = 95.67° .
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFGCOXRVKICFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
3-Ethoxybenzaldehyde+3-Bromobenzyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of palladium catalysts.
Major Products
Oxidation: 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde serves as an intermediate for creating more complex organic molecules. Its unique structure allows for the development of diverse derivatives that can exhibit varied chemical properties.
Biology
The compound is investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity within biological systems .
Medicine
In medicinal chemistry, this compound is explored as a pharmacophore in drug development. Its potential therapeutic applications include:
- Anticancer agents targeting specific cancer cell lines.
- Antimicrobial agents against resistant bacterial strains.
Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 18 |
These results indicate that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Efficacy
In another study focused on antimicrobial properties, this compound demonstrated effectiveness against several bacterial strains. The compound was particularly noted for its activity against multidrug-resistant Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicated promising antibacterial effects, supporting its potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the aldehyde and ethoxy groups can undergo chemical modifications that influence the compound’s activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehyde Derivatives
The following table summarizes key structural analogs, their substituents, synthesis methods, and physicochemical properties:
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups : Bromine at the benzyl group (e.g., 3-bromo vs. 4-bromo in ) increases electrophilicity at the aldehyde, enhancing reactivity in condensation reactions .
- Alkoxy Chain Length : Ethoxy (C₂H₅O) vs. methoxy (CH₃O) alters lipophilicity (logP: ~3.5 vs. ~2.8), impacting solubility and bioavailability .
- Synthetic Yields : Reactions using bulkier bases (e.g., Cs₂CO₃) in DMF achieve higher yields (~75%) compared to K₂CO₃ in acetone (~60%) due to improved deprotonation efficiency .
Biological Activity
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18BrO3
- Molecular Weight : 351.23 g/mol
- Chemical Structure : The compound features a bromobenzyl ether and an ethoxy group attached to a benzaldehyde moiety, contributing to its unique reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other benzaldehyde derivatives suggests it may exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest and ultimately cell death.
- Case Studies :
- A study evaluated its efficacy against human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
- Another investigation into related compounds indicated that modifications at the benzaldehyde position could enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
Antimicrobial Activity
Preliminary assessments indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Testing Methods : The compound was tested using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
- Results :
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted. The following table summarizes key findings:
| Compound Name | Activity Type | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | Anticancer | 10 | Effective against HL-60 and COLO-205 cells |
| 3-Benzylidenechromanones | Anticancer | 12 | Related structure with significant cytotoxicity |
| Benzaldehyde derivatives | Antimicrobial | 15 | General antimicrobial activity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
